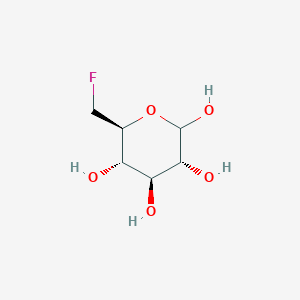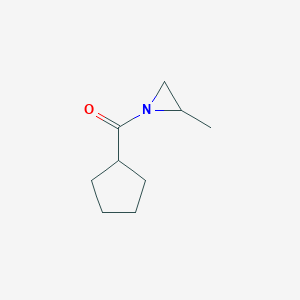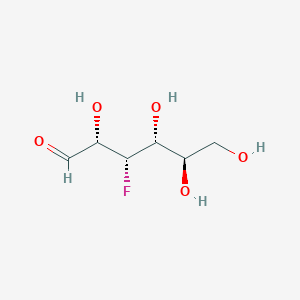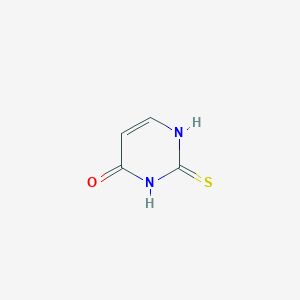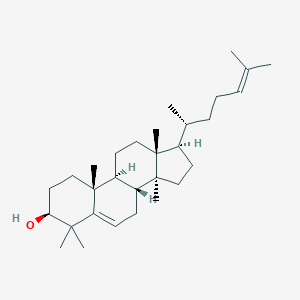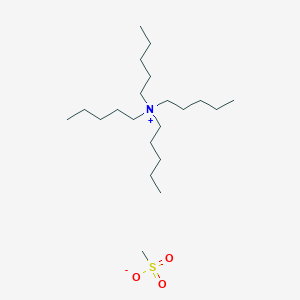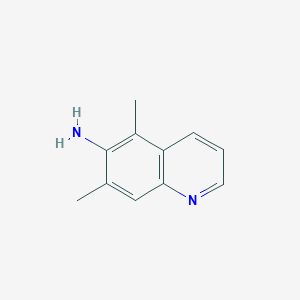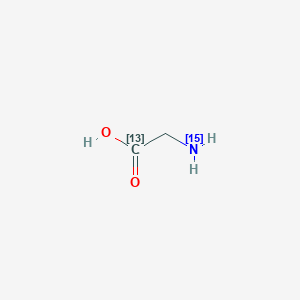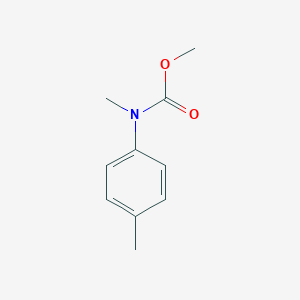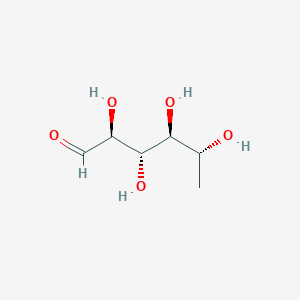![molecular formula C8H9N3 B043665 2,7-二甲基-1H-咪唑并[4,5-b]吡啶 CAS No. 115951-60-5](/img/structure/B43665.png)
2,7-二甲基-1H-咪唑并[4,5-b]吡啶
描述
2,7-dimethyl-1H-imidazo[4,5-b]pyridine is a heterocyclic organic compound that belongs to the imidazo[4,5-b]pyridine family. It is a nonpeptidic angiotensin II receptor antagonist whose imidazo[4,5-b]pyridine scaffold has been used to examine a variety of positional substitutions in the development of orally active, long duration antihypertensive agents .
Synthesis Analysis
The synthesis of imidazo[4,5-b]pyridines often involves the cyclization of 2,3-diaminopyridine in triethyl orthoformate or triethyl orthoacetate followed by chlorohydric acid treatment . This process yields imidazo[4,5-b]pyridine and its 2-methyl derivative . Other synthetic approaches include palladium-catalyzed coupling reactions (Suzuki reaction) and the Vilsmeier-Haack reaction .Molecular Structure Analysis
The imidazopyridines comprise an imidazole ring fused with a pyridine moiety . They consist of various isomeric forms like imidazo[4,5-b]pyridines, imidazo[4,5-c]pyridines, imidazo[1,5-a]pyridines, and imidazo[1,2-a]pyridines .Chemical Reactions Analysis
Imidazo[4,5-b]pyridines can undergo various chemical reactions. For instance, they can be functionalized via radical reactions . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[4,5-b]pyridine derivatives .科学研究应用
Therapeutic Potential
- Scientific Field : Pharmacology and Medicine .
- Summary of Application : Imidazole is a five-membered heterocyclic moiety that possesses a broad range of chemical and biological properties. It has become an important synthon in the development of new drugs .
- Methods of Application : The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
- Results or Outcomes : There are different examples of commercially available drugs in the market which contains 1,3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .
Antimicrobial Features
- Scientific Field : Microbiology .
- Summary of Application : Imidazo[4,5-b]pyridine derivatives have been explored for their antimicrobial features .
- Methods of Application : 5-bromopyridine-2,3-diamine reacted with benzaldehyde to afford the corresponding 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine. The reaction of the latter compound with a series of halogenated derivatives under conditions of phase transfer catalysis solid–liquid allows the isolation of the expected regioisomers compounds .
- Results or Outcomes : The structures of synthesized compounds were elucidated on the basis of different spectral data, X-Ray diffraction and theoretical study using the DFT method .
Anti-tubercular Potential
- Scientific Field : Pharmacology and Medicine .
- Summary of Application : Some derivatives of imidazole have shown potential as anti-tubercular agents .
- Methods of Application : 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo [2,1-b][1,3,4] thiadiazole was synthesized and evaluated for anti-tubercular potential against Mycobacterium tuberculosis strain .
- Results or Outcomes : Compounds 80a, 80b, 81a, 82a, and 83a showed the most potent anti-tubercular activity as compared to others .
Antibacterial Agent
- Scientific Field : Microbiology .
- Summary of Application : Certain imidazo[4,5-b]pyridine derivatives have been introduced into structures of antibacterial agents .
- Methods of Application : 2,6-Bis-(4-chloro-phenyl)-1-[2-(3H-imidazo[4,5-b]pyridin-2-yl)-ethoxy]-3,5-dimethyl-piperidin-4-one was developed as a powerful antibacterial agent against Bacillus and Staphylococcus aureus .
- Results or Outcomes : The compound showed potent antibacterial activity .
Antiviral Agent
- Scientific Field : Virology .
- Summary of Application : Certain imidazo[4,5-b]pyridine derivatives have shown antiviral properties .
- Methods of Application : The synthesis of these derivatives often starts with readily available derivatives of 2,3-diaminopyridine, which are usually produced in two stages from commercially available 2-chloro-3-nitropyridine or 2-fluoro-3-nitropyridine .
- Results or Outcomes : The synthesized compounds have shown potential as antiviral agents .
Agricultural Use
- Scientific Field : Agriculture .
- Summary of Application : Some derivatives of imidazopyridines are used in agriculture for the treatment of the shoots of broad-leaved plants .
- Methods of Application : The specific methods of application can vary depending on the specific compound and the type of plant being treated .
- Results or Outcomes : These compounds have been found to be effective in treating certain plant diseases .
未来方向
Imidazo[4,5-b]pyridines have a broad range of biological and pharmacological activities, making them a promising area for future research . They have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc . Therefore, the development of new synthetic methods and the exploration of their biological activities could be potential future directions .
属性
IUPAC Name |
2,7-dimethyl-1H-imidazo[4,5-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-5-3-4-9-8-7(5)10-6(2)11-8/h3-4H,1-2H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLRKPOJJEMOZLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC=C1)N=C(N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-dimethyl-1H-imidazo[4,5-b]pyridine | |
CAS RN |
115951-60-5 | |
| Record name | 2,7-dimethyl-1H-imidazo[4,5-b]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

